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molecular formula C11H20O B084021 2-Hexylcyclopentanone CAS No. 13074-65-2

2-Hexylcyclopentanone

Cat. No. B084021
M. Wt: 168.28 g/mol
InChI Key: JTHVYOIHZNYRCC-UHFFFAOYSA-N
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Patent
US05081309

Procedure details

A mixture of 1008 g (12 moles) of cyclopentanone, 800 g (8 moles) of n-hexanal and 80 g of a pulverulent catalyst containing 0.5% by weight of palladium on alumina was hydrogenated in an autoclave at 140° C. and under a hydrogen pressure of 70 bar until the pressure remained constant (about 15 hours), the procedure used being similar to that described in Example 1. The catalyst was separated off and the mixture discharged from the reactor was then distilled directly. 294 g (3.5 moles) of cyclopentanone were recovered as fraction 1. 1103 g of pure 2-hexylcyclopentanone (bp. 84° C./0.35 mbar) were obtained as the main fraction; this corresponded to a selectivity of 82%, based on n-hexanal. When, as in Example 1, the molar ratio of cyclopentanone to hexanal was increased to 3:1, the selectivity increased to above 90%, as in the case of 2-heptylcyclopentanone.
Quantity
1008 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
[Compound]
Name
pulverulent catalyst
Quantity
80 g
Type
catalyst
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>[Pd]>[CH2:7]([CH:2]1[CH2:3][CH2:4][CH2:5][C:1]1=[O:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1008 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
800 g
Type
reactant
Smiles
C(CCCCC)=O
Name
pulverulent catalyst
Quantity
80 g
Type
catalyst
Smiles
Step Two
Name
Quantity
294 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in an autoclave at 140° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
(about 15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The catalyst was separated off
DISTILLATION
Type
DISTILLATION
Details
was then distilled directly

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1103 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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